Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a pyridine ring substituted with a sulfinyl group and a 3,4-dimethoxyphenylmethyl group The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable sulfinylating agent to form the corresponding sulfinyl compound. This intermediate is then reacted with pyridine N-oxide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production typically employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: Similar in structure but lacks the sulfinyl and 3,4-dimethoxyphenylmethyl groups.
3,4-Dimethoxybenzaldehyde: Shares the 3,4-dimethoxyphenyl group but lacks the pyridine ring and sulfinyl group.
Sulfinyl Pyridines: Compounds with a sulfinyl group attached to the pyridine ring but without the 3,4-dimethoxyphenylmethyl group.
Uniqueness
Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Properties
CAS No. |
60264-46-2 |
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Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-7-6-11(9-13(12)19-2)10-20(17)14-5-3-4-8-15(14)16/h3-9H,10H2,1-2H3 |
InChI Key |
PCUSCGYNVLSRRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)C2=CC=CC=[N+]2[O-])OC |
Origin of Product |
United States |
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